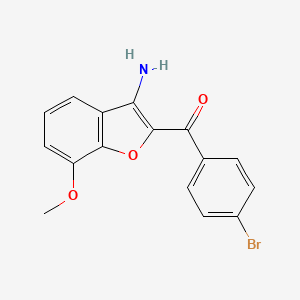

(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone

Description

(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is a benzofuran-derived compound with a molecular formula of C₁₅H₁₀BrNO₂ and a molecular weight of 340.16 g/mol (calculated from ). The structure consists of a benzofuran core substituted with an amino (-NH₂) group at position 3 and a methoxy (-OCH₃) group at position 7. The benzofuran moiety is linked via a ketone bridge to a 4-bromophenyl ring. Key structural identifiers include:

Properties

CAS No. |

269075-51-6 |

|---|---|

Molecular Formula |

C16H12BrNO3 |

Molecular Weight |

346.17 g/mol |

IUPAC Name |

(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |

InChI |

InChI=1S/C16H12BrNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |

InChI Key |

XQCPZEFOVPVXSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of Substituents: The amino group at the 3-position and the methoxy group at the 7-position can be introduced through nucleophilic substitution reactions.

Attachment of the Bromophenyl Group: The final step involves the attachment of the bromophenyl group to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the methanone moiety can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of SIRT1

One significant application of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is its role as an inhibitor of SIRT1 (Sirtuin 1), a NAD(+)-dependent deacetylase involved in various cellular processes, including aging and metabolism. Research indicates that compounds with a benzofuran scaffold can effectively inhibit SIRT1 by binding to the C-pocket of the enzyme, thereby preventing the transformation of NAD(+) into its active form. This inhibition can lead to increased acetylation of p53, a critical tumor suppressor protein, suggesting potential applications in cancer therapy .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Studies have identified novel inhibitors targeting the polyketide synthase pathway in Mycobacterium tuberculosis. The structural modifications leading to the synthesis of this compound have shown promise in enhancing efficacy against tuberculosis through improved binding interactions with target enzymes .

Potential as an Anticancer Agent

The structural characteristics of this compound position it as a candidate for anticancer therapy. Its ability to inhibit tubulin polymerization, similar to other known anticancer agents like combretastatin A4, suggests that it may disrupt cancer cell proliferation by interfering with microtubule dynamics .

Case Studies

Mechanism of Action

The mechanism of action of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the amino and methoxy groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone (Target) | C₁₅H₁₀BrNO₂ | 340.16 | 3-NH₂, 7-OCH₃ (benzofuran); 4-Br (phenyl) |

| (3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone | C₁₆H₁₁BrClNO₃ | 380.62 | 3-NH₂, 4-Br, 7-OCH₃ (benzofuran); 4-Cl (phenyl) |

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | C₁₄H₁₁FO₃ | ~246.24 | 4-F (phenyl); 4-OH, 3-CH₃ (phenyl) |

Key Observations :

The benzophenone derivative () substitutes halogens (F) and polar groups (OH, CH₃), which enhance hydrogen-bonding capacity compared to the target’s methoxy and amino groups .

Electronic Effects: Bromine (Br) and chlorine (Cl) are electron-withdrawing, but Br’s larger size may increase lipophilicity and membrane permeability in the target compound compared to the Cl-substituted analogue .

Table 2: Inferred Bioactivity Based on Structural Analogues

Key Findings :

- Anti-Fungal Activity: highlights that hydroxy and methyl groups in benzophenones correlate with anti-fungal properties . The target’s amino group may mimic this via H-bonding but with distinct pharmacokinetics.

- Halogen Effects : Bromine’s lipophilicity in the target compound may improve bioavailability compared to the smaller, more electronegative fluorine in ’s compound .

Biological Activity

(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The benzofuran structure is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its therapeutic potential.

Chemical Structure

The compound can be represented as follows:

This structure incorporates a benzofuran moiety, which is often associated with significant biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. The synthetic route often includes:

- Formation of the Benzofuran Core : Starting materials are reacted under controlled conditions to form the benzofuran scaffold.

- Introduction of Functional Groups : Amino and methoxy groups are introduced through nucleophilic substitution reactions.

- Final Coupling : The bromophenyl moiety is coupled to the benzofuran derivative to yield the final product.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For example, a study evaluating various benzofuran analogs showed that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against several cancer cell lines, including ME-180 and A549 .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | ME-180 | 12.5 |

| Compound B | A549 | 8.0 |

| This compound | HT-29 | 15.0 |

The compound's structural features, such as the presence of amino and methoxy groups, play a crucial role in its potency against cancer cells.

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been shown to possess antibacterial and antifungal properties. In vitro tests indicate that such compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have reported that certain benzofuran derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 20–40 µM against Staphylococcus aureus and E. coli .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Microorganism | MIC (µM) |

|---|---|---|

| Compound C | S. aureus | 25 |

| Compound D | E. coli | 30 |

| This compound | MRSA | 35 |

The presence of halogen substituents, such as bromine in this compound, may enhance its bioactivity against resistant strains .

Case Studies

- Antitumor Effects : A recent study focused on the effects of this compound on HepG2 hepatoblastoma cells revealed that it significantly inhibited cell proliferation through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multi-drug resistant bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.